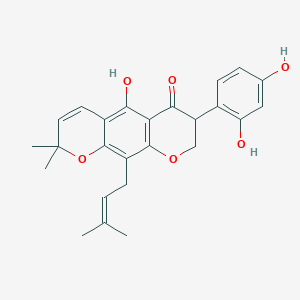
2,3-Dihydroauriculatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroauriculatin is a natural product found in Erythrina vogelii, Ormosia monosperma, and other organisms with data available.
Aplicaciones Científicas De Investigación
Inhibition of Protein Tyrosine Phosphatase 1B
2,3-Dihydroauriculatin has been identified as a compound that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), which is considered a therapeutic target for the treatment of type 2 diabetes and obesity. This finding suggests its potential use in managing these conditions (Bae et al., 2006).
Anti-Oral Microbial Activity
This compound has demonstrated moderate activity against oral-microbial organisms such as Streptococcus mutans, Prophyromonas gingivalis, and Actinomyces actinomycetemcomitans. This indicates its potential application in dental health and as a treatment for oral infections (Iinuma et al., 1994).
Broader Context of Flavonoid Research
While the specific applications of 2,3-Dihydroauriculatin are highlighted in the studies above, it is important to consider it within the broader context of flavonoid research. Flavonoids like Dihydromyricetin and Taxifolin have shown a range of health benefits, including antioxidative, anti-inflammatory, and anticancer properties (Li et al., 2017); (Sunil & Xu, 2019). These broader findings provide context for the potential of 2,3-Dihydroauriculatin in various therapeutic applications.
Propiedades
Número CAS |
105594-10-3 |
|---|---|
Nombre del producto |
2,3-Dihydroauriculatin |
Fórmula molecular |
C25H26O6 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-11,18,26-28H,7,12H2,1-4H3 |
Clave InChI |
QIUJXSRLJRBVHI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
SMILES canónico |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
Sinónimos |
2,3-dihydroauriculatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



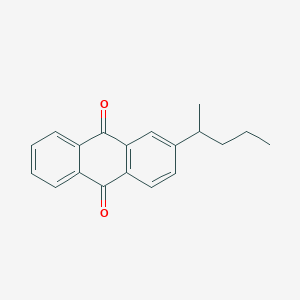
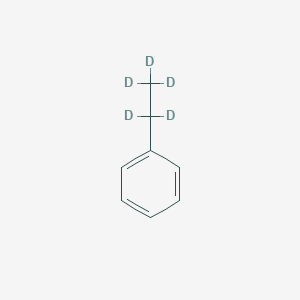
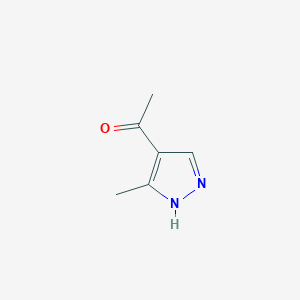
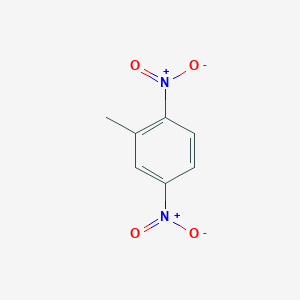
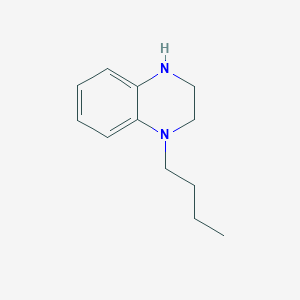
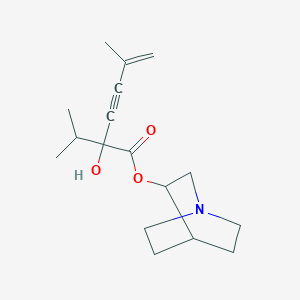
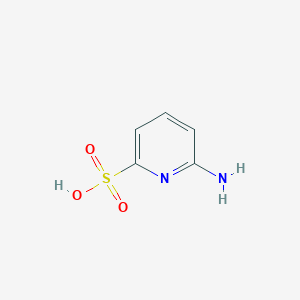
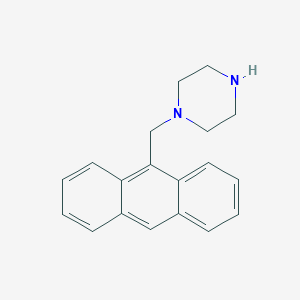
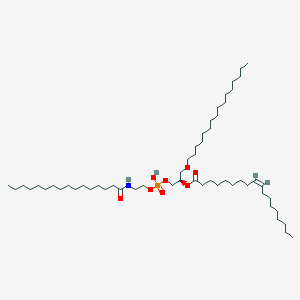
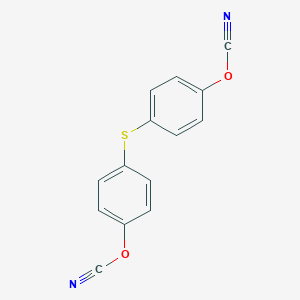
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
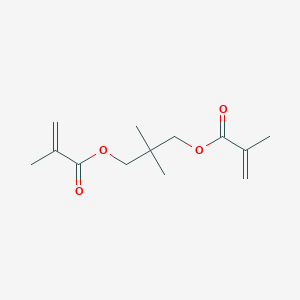
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)